molecular formula C11H12ClN3OS B1270365 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 335215-60-6

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270365
CAS No.: 335215-60-6
M. Wt: 269.75 g/mol
InChI Key: STSBDYRUSUGXLS-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H12ClN3OS and its molecular weight is 269.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-[(4-chlorophenoxy)methyl]-4H-1, 2, 4-triazole-3-thiol (CMTT) has been studied for its effectiveness in corrosion inhibition. A 2020 study showed that CMTT offers significant protection against corrosion on 6061 Al alloy in hydrochloric acid. The study utilized various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was observed that higher concentrations and temperatures enhanced the efficiency of the inhibitor, with the highest corrosion resistance recorded at 95.29% with 100 ppm CMTT at 333 K. The study also involved thermodynamic parameters, SEM, and AFM results, confirming the protective nature of CMTT against corrosion (Raviprabha & Bhat, 2020).

Antimicrobial and Molluscicidal Agents

Research from 2010 explored the synthesis of compounds utilizing a moiety similar to CMTT, which showed promising results as anti-inflammatory and molluscicidal agents. The compounds were synthesized through various reactions and were effective in dose-dependent manners, displaying potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Rhenium(V) Complexation

A study conducted in 2007 focused on the complexation of a compound structurally related to CMTT with rhenium(V). It established the real potentials of the RSSR/RS redox system at various temperatures, indicating the impact of alkyl radicals in the heterocyclic molecule on the potentials. This research provided insights into the thermodynamics of complexation in relevant chemical systems (Amindzhanov, Kabirov, & Safarmamadov, 2007).

Synthesis of Triazole Derivatives

In 2020, another study investigated the synthesis of biologically significant quinoline incorporated triazole derivatives. These derivatives, which included a moiety similar to CMTT, were synthesized and characterized for their antimicrobial activities, demonstrating significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Alkylation and Aminomethylation

A 2016 study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, which are structurally related to CMTT. This study provided insights into obtaining new 3-sulfanyl-1,2,4-triazoles, which could be significant in various chemical and biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Biochemical Analysis

Biochemical Properties

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that this compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between this compound and cytochrome P450 is characterized by the inhibition of the enzyme’s activity, leading to altered metabolic pathways. Additionally, this compound has been found to bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound has been found to inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been found to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, this compound can affect the levels of metabolites involved in the tricarboxylic acid (TCA) cycle, further influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSBDYRUSUGXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354246
Record name 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335215-60-6
Record name 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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